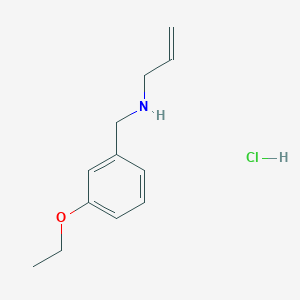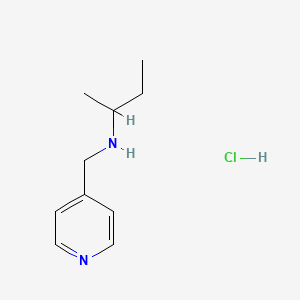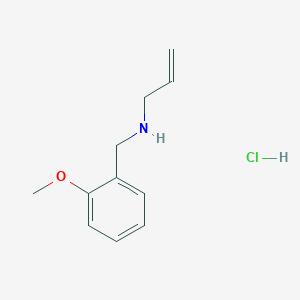
N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
“N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride” is a chemical compound. Its structure suggests that it is an amine derivative, which means it contains a nitrogen atom with a lone pair of electrons. The “ethoxybenzyl” part indicates a benzene ring (a hexagonal ring of carbon atoms) with an ethoxy group (an oxygen atom bonded to a two-carbon chain) and a benzyl group attached .
Molecular Structure Analysis
The molecular structure of a compound like “N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride” would typically be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride” would depend on the specific conditions and reactants present. As an amine, it could potentially undergo reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Biological Evaluation for Antineoplastic Activity
N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride and its derivatives have been studied for their antineoplastic (cancer-fighting) properties. A study reported the synthesis of this compound and its evaluation against various cancer cell lines. The research found that the compound and certain derivatives exhibited significant inhibitory activity against a panel of human and animal cancer cell lines. This activity was attributed to the compound's ability to inhibit tubulin polymerization by binding at the colchicine site, which is crucial for cell division and cancer growth. The study highlights the potential of N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride as a basis for developing new antineoplastic agents (Pettit et al., 2003).
Supramolecular Structures in Coordination Chemistry
Another application of related compounds involves their role in forming complex supramolecular structures with metal ions. A study on a heptadentate ligand similar in structure to N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride revealed the formation of complex Ni(II) structures. These complexes exhibited distinct coordination geometries and were characterized by X-ray structural analyses, IR, and electronic spectra. This research provides insights into the design of metal-organic frameworks and coordination compounds with potential applications in catalysis, molecular recognition, and materials science (Xie et al., 2004).
Corrosion Inhibition
Derivatives of N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These amine derivative compounds demonstrated significant protection against corrosion, forming a protective film on the metal surface. The study utilized electrochemical measurements, spectroscopy analyses, and molecular dynamics simulation to explore the adsorption mechanism and efficiency of these inhibitors, highlighting their potential in industrial applications to prevent metal corrosion (Boughoues et al., 2020).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride” would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Orientations Futures
The future directions for research on “N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride” would depend on its potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2;/h3,5-7,9,13H,1,4,8,10H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDZLGGKPRRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxybenzyl)-2-propen-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)






![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)




amine hydrochloride](/img/structure/B3077828.png)